4-methyl-3-(1,2-thiazol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-one
Description
4-methyl-3-(1,2-thiazol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the thiazole and triazole rings in its structure makes it a potential candidate for various pharmacological applications.
Properties
IUPAC Name |
4-methyl-3-(1,2-thiazol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS2/c1-11-6(12)9-10-7(11)13-4-5-2-3-8-14-5/h2-3H,4H2,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQKLEQVDSYMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NN=C1SCC2=CC=NS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(1,2-thiazol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thioamides under basic conditions.
Attachment of the Thiazole to the Triazole: The thiazole derivative is then reacted with a suitable triazole precursor, such as 4-methyl-1H-1,2,4-triazol-5-one, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Formation of the Sulfanyl Linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group attached to the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiazole or triazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-3-(1,2-thiazol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and antifungal studies. The presence of both thiazole and triazole rings contributes to its ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. They have shown activity against a range of pathogens, including bacteria and fungi, and are being explored for their anticancer properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the agrochemical industry as a component of pesticides or herbicides.
Mechanism of Action
The mechanism of action of 4-methyl-3-(1,2-thiazol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. The thiazole and triazole rings are known to interact with metal ions and proteins, which can disrupt biological processes and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1H-1,2,4-triazol-5-one: Lacks the thiazole and sulfanyl groups, making it less versatile in terms of biological activity.
3-(1,2-thiazol-5-ylmethylsulfanyl)-1H-1,2,4-triazole: Similar structure but without the methyl group, which can affect its reactivity and biological properties.
4-methyl-3-(1,2-thiazol-5-yl)-1H-1,2,4-triazol-5-one: Lacks the sulfanyl group, which can influence its chemical behavior and applications.
Uniqueness
The uniqueness of 4-methyl-3-(1,2-thiazol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-one lies in its combination of functional groups. The presence of both thiazole and triazole rings, along with the sulfanyl linkage, provides a versatile scaffold for the development of new compounds with diverse biological activities. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
